N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride
Description
N-[4-(Methylamino)phenyl]methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a methylamino group attached to the para position of a phenyl ring, with a methanesulfonamide substituent. The methylamino group distinguishes it from Sotalol, which features an isopropylamino-hydroxyethyl moiety critical to its beta-blocking activity .
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
N-[4-(methylamino)phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-9-7-3-5-8(6-4-7)10-13(2,11)12;/h3-6,9-10H,1-2H3;1H |
InChI Key |
JOIVIPXMBYQNCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The most common approach involves reducing a nitro- or nitro-analogous precursor to an amine, followed by sulfonamide formation. This route is exemplified by the patent CN102351754A, which describes the reduction of 4-nitro-N-methylbenzene derivatives using hydrazine hydrate as a reductant.
Preparation Steps
- Starting Material: 4-nitro-N-methylbenzene derivatives, which can be synthesized via nitration of N-methylphenyl compounds.
- Reduction: Hydrazine hydrate (typically 80%) acts as a reductant, converting the nitro group to an amino group.
- Reaction Conditions: The reduction is performed in aqueous medium with sodium hydroxide, at temperatures ranging from 25°C to 100°C, over 4–8 hours, with stirring.
- Isolation: Post-reduction, the mixture is cooled, filtered, washed, and dried to obtain the amino intermediate.
Subsequent Sulfonamide Formation
- The amino compound reacts with methanesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) in an aqueous or organic solvent.
- Reaction conditions are typically mild, with temperature control around 0–25°C to prevent side reactions.
- The sulfonamide hydrochloride salt can be obtained by acidification with hydrochloric acid, followed by crystallization.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| High yield of amino intermediates | Use of hydrazine hydrate poses safety concerns |
| Simple reaction setup | Requires careful temperature control |
| Suitable for scale-up | Potential for side reactions if conditions are not optimized |
Amide and Sulfonylation Strategy via Multi-step Synthesis
Methodology Overview
An alternative route involves starting from aniline derivatives, introducing sulfonyl groups, and then performing subsequent modifications. Patent CN102329254B exemplifies this approach, where phenylamine reacts with methanesulfonyl chloride to generate N-phenyl methanesulfonamide, which then undergoes chlorination and further amination steps.
Preparation Steps
- Initial Nitration or Amide Formation: Aniline reacts with methanesulfonyl chloride to form N-phenyl methanesulfonamide.
- Chlorination: The intermediate reacts with chloroacetyl chloride to introduce a chloroacetyl group.
- Amination: The chloroacetyl intermediate reacts with isopropylamine or methylamine to form the target sulfonamide derivative.
- Reduction: Final reduction of the acylated intermediate with sodium borohydride yields the free amine, which can be converted into the hydrochloride salt.
Reaction Conditions
- Reactions are performed at controlled temperatures, often between -45°C to 45°C, depending on the step.
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Purification via recrystallization or chromatography.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| Well-established multi-step process | Longer synthesis route |
| High purity of intermediates | Multiple purification steps needed |
| Suitable for industrial scale | Lower overall yield due to multiple steps |
Chiral and Optically Pure Compound Synthesis
For pharmaceuticals requiring stereochemical purity, methods such as asymmetric reduction or chiral auxiliary-based synthesis are employed. As detailed in US10858315B2, chiral intermediates are prepared via stereoselective reduction and recrystallization, ensuring high optical purity.
Preparation Steps
- Stereoselective reduction of precursors using chiral catalysts or auxiliaries.
- Recrystallization from suitable solvents to enhance enantiomeric excess.
- Final conversion to hydrochloride salt.
Reaction Conditions
- Reactions are often performed at room temperature or slightly below to control stereoselectivity.
- Use of chiral reagents or catalysts such as Ellman's auxiliary.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| High stereochemical purity | Increased complexity and cost |
| Suitable for chiral drugs | Requires specialized chiral reagents |
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine reduction | Nitro-derivative | Hydrazine hydrate, NaOH | 25–100°C, 4–8 hrs | High | Efficient but safety concerns |
| Amide/sulfonylation | Aniline derivatives | Methanesulfonyl chloride, chloroacetyl chloride | -45°C to 45°C | Moderate to high | Multi-step process |
| Chiral synthesis | Aromatic precursors | Chiral auxiliaries, reducing agents | Room temp or lower | Variable | High stereopurity |
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Sotalol Hydrochloride (CAS 959-24-0)
- Molecular Formula : C₁₂H₂₀N₂O₃S·HCl
- Molecular Weight : 308.82 g/mol
- Key Structural Features: Isopropylamino group linked to a hydroxyethyl chain on the phenyl ring. Methanesulfonamide substituent.
- Pharmacological Role: Non-selective beta-adrenergic blocker with class III antiarrhythmic activity due to potassium channel blockade .
- Physicochemical Properties: Higher lipophilicity compared to the methylamino variant due to the bulky isopropyl group, enhancing membrane penetration and bioavailability .
Sotalol Related Compound A (CAS 5576-49-8)
- Molecular Formula : C₁₂H₁₉ClN₂O₃S
- Molecular Weight : 306.81 g/mol
- Key Structural Features: Acetylated isopropylamino group (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]).
Methanesulfonamide,N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]-, Hydrochloride (CAS 955-48-6)
- Molecular Formula : C₁₁H₁₉ClN₂O₃S
- Molecular Weight : 306.80 g/mol
- Key Structural Features: Methylamino group with a hydroxypropyl chain.
Deuterated Analogs: Sotalol-D6 and Sotalol-D7 Hydrochloride
- Molecular Formulas: Sotalol-D6: C₁₂H₁₆DNOS·HCl (MW: 278.40 + 36.46) . Sotalol-D7: C₁₂H₁₅D₇N₂O₃S·HCl (MW: 308.82 + deuterium mass) .
- Key Features : Isotopic substitution (deuterium for hydrogen) slows metabolic degradation via the kinetic isotope effect, useful in pharmacokinetic studies .
Structural and Functional Comparison Table
Key Research Findings
- Substituent Impact on Activity: The isopropylamino group in Sotalol enhances beta-adrenergic receptor affinity compared to smaller groups (e.g., methylamino) . Acetylation (as in Related Compound A) reduces receptor interaction due to steric and electronic effects .
- Methylamino derivatives may exhibit faster clearance due to reduced steric hindrance .
- Synthetic and Metabolic Considerations: Deuterated analogs demonstrate prolonged half-lives, validating their use in tracer studies . Impurities like Related Compound C (N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide HCl) highlight synthetic pathway challenges .
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